2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
CAS No.: 34259-37-5
Cat. No.: VC2894526
Molecular Formula: C9H7N3O3S
Molecular Weight: 237.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34259-37-5 |
|---|---|
| Molecular Formula | C9H7N3O3S |
| Molecular Weight | 237.24 g/mol |
| IUPAC Name | 2-methylsulfanyl-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid |
| Standard InChI | InChI=1S/C9H7N3O3S/c1-16-9-11-2-4-6(13)5(8(14)15)3-10-7(4)12-9/h2-3H,1H3,(H,14,15)(H,10,11,12,13) |
| Standard InChI Key | BSNMARZSUWBEES-UHFFFAOYSA-N |
| SMILES | CSC1=NC=C2C(=O)C(=CNC2=N1)C(=O)O |
| Canonical SMILES | CSC1=NC=C2C(=O)C(=CNC2=N1)C(=O)O |
Introduction
Physical and Chemical Properties
Structural Characteristics
The molecular structure of 2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid is characterized by its heterocyclic core containing three nitrogen atoms. The compound's key structural features include:
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A methylthio (-SCH₃) group at position 2 of the pyrimidine ring
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An oxo (=O) group at position 5, forming part of a lactam structure
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A carboxylic acid (-COOH) functional group at position 6
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A dihydro structure at positions 5 and 8 of the pyrido[2,3-d]pyrimidine scaffold
This arrangement of atoms and functional groups contributes to the compound's chemical behavior, reactivity patterns, and potential interactions with biological targets.
Physicochemical Properties
The physicochemical properties of 2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid are summarized in Table 1:
Table 1: Physicochemical Properties of 2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇N₃O₃S |
| Molecular Weight | 237.24 g/mol |
| CAS Number | 34259-37-5 |
| MDL Number | MFCD28992174 |
| Recommended Storage Condition | 2-8°C |
These properties are essential for researchers working with this compound, providing crucial information for its identification, handling, and application in laboratory settings .
Synthesis Methods
Traditional Synthetic Approaches
Biological Activities
Antiviral Properties
Among the biological activities attributed to 2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid, antiviral properties have been noted in the literature. Compounds containing the pyrido[2,3-d]pyrimidine core have demonstrated activity against various viral pathogens in previous studies, suggesting a mechanistic basis for this activity.
Anticancer Activity
Research has suggested potential anticancer activities associated with 2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid. The pyrido[2,3-d]pyrimidine scaffold has been incorporated into several anticancer agents, lending credibility to these observations. The compound's anticancer activity might be mediated through various mechanisms, such as:
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Inhibition of specific enzymes involved in cancer cell proliferation
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Modulation of signaling pathways associated with cell growth and apoptosis
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Interference with DNA or RNA synthesis
These potential anticancer properties warrant further investigation through detailed mechanistic studies and evaluations against various cancer cell lines.
Analytical Methods and Characterization
Chromatographic Methods
Chromatographic techniques are essential for the purification and analysis of 2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid. Thin-layer chromatography (TLC) provides a rapid method for monitoring reactions and assessing purity, while high-performance liquid chromatography (HPLC) offers more precise quantitative analysis.
For related compounds such as piromidic acid, thin-layer chromatographic separation followed by ultraviolet spectroscopic determination has been employed for analysis in biological matrices . Similar methodologies could be adapted for the analysis of 2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid in research settings.
| Amount of Compound | Volume for 1 mM Solution | Volume for 5 mM Solution | Volume for 10 mM Solution |
|---|---|---|---|
| 1 mg | 4.2151 mL | 0.843 mL | 0.4215 mL |
| 5 mg | 21.0757 mL | 4.2151 mL | 2.1076 mL |
| 10 mg | 42.1514 mL | 8.4303 mL | 4.2151 mL |
These guidelines help ensure accurate concentration preparation for experimental procedures involving this compound .
Research Applications
Current Research Focus
2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid is primarily utilized in research settings, with applications spanning several domains of pharmaceutical and medicinal chemistry . Current research applications include:
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Use as a chemical probe for studying biological systems and mechanisms
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Serving as a structural scaffold for the development of novel bioactive compounds
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Investigation of structure-activity relationships to understand mechanistic aspects of biological activity
The compound's heterocyclic structure makes it valuable for exploring fundamental principles in medicinal chemistry and drug discovery.
Future Research Directions
Mechanistic Studies
Future research on 2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid should focus on elucidating the molecular mechanisms underlying its reported biological activities. Detailed studies on its interactions with biological targets such as enzymes or receptors would provide valuable insights into its mode of action. Such mechanistic understanding would facilitate the rational design of more potent and selective derivatives.
Structural Modifications and Derivatives
Structure-activity relationship studies represent another promising direction for future research. Systematic modifications of the 2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid structure, targeting specific functional groups or positions, could yield derivatives with enhanced activity or improved pharmacokinetic properties. These modifications might include:
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Variations in the substituent at position 2 (replacing the methylthio group)
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Introduction of additional functional groups at strategic positions
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Modifications to the carboxylic acid moiety
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Exploration of different saturation patterns in the heterocyclic core
Such structural explorations would contribute to a deeper understanding of the structure-activity relationships and potentially lead to the discovery of compounds with superior biological profiles.
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